5-((2,4-Difluorophenyl)thio)pentan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12F2OS |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H12F2OS/c1-8(14)3-2-6-15-11-5-4-9(12)7-10(11)13/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
DLJWCRAJHFBTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCSC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 2,4 Difluorophenyl Thio Pentan 2 One
Established Synthetic Routes and Mechanistic Considerations
Established methods for the synthesis of 5-((2,4-Difluorophenyl)thio)pentan-2-one predominantly rely on classical nucleophilic substitution reactions. These approaches offer reliable and often high-yielding pathways to the target molecule.
Nucleophilic Aromatic Substitution (SNAr) Approaches for C-S Bond Formation
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl thioether bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govlibretexts.orgvapourtec.com In the case of this compound, the fluorine atoms on the phenyl ring serve as both leaving groups and activators for nucleophilic attack.
The reaction typically involves the treatment of a difluorobenzene derivative, such as 1,2-difluorobenzene (B135520) or a more activated species like 2,4-difluoronitrobenzene, with a sulfur nucleophile. For the synthesis of the target compound, the nucleophile would be generated from a pentan-2-one derivative bearing a thiol group at the 5-position. The general mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. nih.gov The presence of electron-withdrawing groups, such as the fluorine atoms, is crucial for stabilizing this intermediate, thereby facilitating the reaction. libretexts.org The regioselectivity of the substitution on a difluorobenzene ring can be influenced by the position of other substituents and the reaction conditions.
A plausible synthetic route would involve the reaction of 2,4-difluorothiophenol (B157739) with a pentan-2-one derivative that has a leaving group (e.g., a halide) at the 5-position in the presence of a base. The base deprotonates the thiol to form a more potent thiolate nucleophile, which then attacks the electron-deficient carbon of the difluorobenzene ring, displacing one of the fluorine atoms.
Thioetherification Strategies Involving Pentanone Scaffolds
A more direct and commonly employed strategy for the synthesis of thioethers is the reaction of a thiol with an alkyl halide in the presence of a base. nih.govstackexchange.comnih.gov This approach, often referred to as the Williamson ether synthesis for thioethers, is a versatile method for constructing C-S bonds.
In the context of synthesizing this compound, this strategy involves the reaction of 2,4-difluorothiophenol with a 5-halopentan-2-one, such as 5-chloro-2-pentanone (B45304) or 5-bromo-2-pentanone. google.comnih.gov The reaction is typically carried out in a suitable solvent with a base to deprotonate the thiol, forming the 2,4-difluorothiophenolate anion. This potent nucleophile then displaces the halide from the pentanone backbone via an SN2 mechanism.
Reaction Scheme:
Where Ar = 2,4-difluorophenyl and X = Cl, Br, I
The choice of base and solvent is critical for the success of this reaction, with common choices including alkali metal hydroxides, carbonates, or alkoxides in polar aprotic solvents. The reactivity of the 5-halopentan-2-one follows the expected trend for SN2 reactions, with the iodo derivative being the most reactive, followed by the bromo and chloro derivatives.
Regioselective Functionalization of Phenylthio-Pentane Derivatives
The regioselective synthesis of this compound is primarily dictated by the starting materials. By employing a pentanone derivative with a leaving group specifically at the 5-position, the thioether linkage is selectively formed at this site. The synthesis of such precursors, like 5-chloro-2-pentanone, has been documented and provides a clear pathway to ensure the desired regiochemistry. google.com
Alternative strategies could involve the functionalization of a pre-formed phenylthio-pentane chain. However, achieving regioselectivity at the 5-position of a pentane (B18724) chain without a pre-existing functional group is challenging and less direct than the targeted approach of using a 5-halopentan-2-one. Therefore, the most practical and regioselective method remains the reaction of 2,4-difluorothiophenol with a pentan-2-one scaffold already functionalized at the desired position.
Novel and Emerging Synthetic Pathways
While classical methods are reliable, modern synthetic chemistry offers new avenues for C-S bond formation that can provide advantages in terms of milder reaction conditions, broader substrate scope, and improved functional group tolerance.
Transition-Metal-Catalyzed C-S Coupling Reactions
Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-heteroatom bonds, including C-S bonds. nih.gov These methods offer an alternative to traditional nucleophilic substitution reactions and can often proceed under milder conditions.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl thioethers. researchgate.netacs.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. researchgate.netorganic-chemistry.org
For the synthesis of this compound, two main palladium-catalyzed approaches can be envisioned:
Coupling of 2,4-difluorophenyl halide with 5-mercaptopentan-2-one: In this scenario, an activated 2,4-difluorophenyl derivative (e.g., 1-bromo-2,4-difluorobenzene) is coupled with 5-mercaptopentan-2-one.
Coupling of 2,4-difluorothiophenol with 5-halopentan-2-one: This is a more direct application of palladium-catalyzed C-S bond formation between an aryl thiol and an alkyl halide. acs.orgnih.gov
The catalytic cycle for the latter typically involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by transmetalation with the thiolate (formed in situ from the thiol and a base), and finally, reductive elimination to yield the desired thioether and regenerate the Pd(0) catalyst.
General Catalytic Cycle:
Oxidative Addition: R-X + Pd(0)Ln → R-Pd(II)(X)Ln
Transmetalation/Ligand Exchange: R-Pd(II)(X)Ln + Ar-S- → R-Pd(II)(SAr)Ln + X-
Reductive Elimination: R-Pd(II)(SAr)Ln → R-S-Ar + Pd(0)Ln
The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and ligand (e.g., phosphine-based ligands like dppf or Xantphos) is crucial for the efficiency of the reaction. These catalytic systems often exhibit high functional group tolerance, making them suitable for substrates containing ketone moieties.
Below is a table summarizing the key aspects of the discussed synthetic methodologies.
| Methodology | Reactants | Key Intermediates/Catalysts | Advantages | Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | Difluorobenzene derivative, 5-mercaptopentan-2-one | Meisenheimer complex | Well-established, can be high-yielding. | Requires activated aromatic ring, may require forcing conditions. |
| Thioetherification (SN2) | 2,4-Difluorothiophenol, 5-halopentan-2-one | Thiolate anion | Direct, reliable, often uses readily available starting materials. | Subject to SN2 reaction limitations (steric hindrance). |
| Palladium-Catalyzed Thiolation | 2,4-Difluorothiophenol, 5-halopentan-2-one | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., dppf) | Mild reaction conditions, high functional group tolerance. | Catalyst cost and sensitivity, optimization of ligands and conditions may be required. |
Copper-Mediated Cross-Coupling Methods
Copper-mediated cross-coupling reactions represent a classical and robust method for the formation of aryl thioethers. This approach, often a variation of the Ullmann condensation, typically involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst. For the synthesis of this compound, this would involve the coupling of a 2,4-difluorophenyl halide (e.g., 1-bromo-2,4-difluorobenzene) with 5-mercaptopentan-2-one.
Copper(I) salts, such as copper(I) iodide (CuI), are commonly employed as the catalyst. The reaction is often facilitated by the use of a base to deprotonate the thiol, forming a more nucleophilic thiolate, and may require high temperatures. To improve reaction rates and yields, various ligands can be added to stabilize the copper catalyst and enhance its reactivity.
Table 1: Typical Components in Copper-Mediated C-S Cross-Coupling
| Component | Example | Role |
| Aryl Substrate | 1-Bromo-2,4-difluorobenzene | Electrophilic partner |
| Thiol Substrate | 5-Mercaptopentan-2-one | Nucleophilic partner |
| Copper Catalyst | Copper(I) iodide (CuI) | Facilitates C-S bond formation |
| Base | Potassium carbonate, Cesium carbonate | Deprotonates the thiol |
| Ligand | L-Proline, 1,10-Phenanthroline | Stabilizes catalyst, enhances reactivity |
| Solvent | Dimethylformamide (DMF), Toluene | Reaction medium |
This methodology is valued for its reliability and the accessibility of the starting materials. However, the often harsh reaction conditions and the need to remove residual copper from the final product are notable drawbacks.
Organocatalytic Approaches to Thioether Synthesis
In a move towards more sustainable and metal-free synthesis, organocatalysis has emerged as a powerful alternative for constructing C-S bonds. These methods utilize small organic molecules to catalyze the reaction, avoiding the toxicity and cost associated with transition metals.
One strategy involves the use of organic superbases, such as phosphazene bases (e.g., t-Bu-P4), which can facilitate the thiolation of aryl silanes with thiosulfonates under mild, metal-free conditions. rsc.org Another prominent organocatalytic method is the asymmetric sulfa-Michael addition, where a thiol is added to an α,β-unsaturated carbonyl compound. nih.gov This reaction can be catalyzed by bifunctional organocatalysts, such as those derived from cinchona alkaloids, which can activate both the thiol and the Michael acceptor simultaneously to promote the reaction and control stereochemistry. nih.gov For the synthesis of a precursor to this compound, this could involve the reaction of 2,4-difluorothiophenol with pent-3-en-2-one.
Table 2: Comparison of Organocatalytic Strategies for C-S Bond Formation
| Strategy | Catalyst Type | Key Features |
| Base Catalysis | Organic Superbases (e.g., t-Bu-P4) | Metal-free; mild conditions; suitable for specific substrates like aryl silanes. rsc.org |
| Michael Addition | Bifunctional Catalysts (e.g., Cinchona Alkaloids) | Metal-free; can be highly enantioselective; forms C-S bond at the β-position of a carbonyl. nih.gov |
Photoredox Catalysis in Carbon-Sulfur Bond Construction
Visible-light photoredox catalysis is a rapidly advancing field that offers a green and efficient means of forging chemical bonds under exceptionally mild conditions. researchgate.net This technique uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. unipr.itrsc.org
For C-S bond formation, a photocatalyst such as Eosin Y or an iridium complex can be used. rsc.org The general mechanism involves the photocatalyst absorbing visible light and entering an excited state. This excited catalyst can then oxidize a thiol to a thiyl radical. This radical can then engage in a variety of coupling reactions to form the desired thioether. This approach is notable for its use of light as a traceless reagent and its operation at ambient temperatures, representing a highly sustainable synthetic route. rsc.org
Flow Chemistry Applications for Enhanced Synthesis Efficiency
Flow chemistry, or continuous manufacturing, provides significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility and scalability. uc.ptresearchgate.net These systems involve pumping reagents through tubes or channels, often passing through reactors where conditions like temperature and pressure are precisely controlled. nih.govsemanticscholar.orgchemrxiv.org
Stereochemical Control in Synthesis (If Applicable to Chiral Variants)
While this compound is an achiral molecule, the synthesis of chiral variants is of significant interest in fields like medicinal chemistry, where enantiomeric purity is often critical. wikipedia.org Stereocenters can be introduced into the pentanone backbone, and controlling the stereochemical outcome of these centers requires specialized synthetic strategies.
Diastereoselective and Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral product from achiral or racemic starting materials. nih.gov A powerful method for creating chiral thioethers is the organocatalytic enantioselective sulfa-Michael reaction. nih.gov In this reaction, a prochiral α,β-unsaturated ketone can react with a thiol in the presence of a chiral organocatalyst to yield a β-thio-ketone with high enantiomeric excess (ee). nih.gov For instance, a quinine-derived bifunctional catalyst can effectively control the facial selectivity of the thiol addition, leading to a predominance of one enantiomer. nih.gov
Diastereoselective reactions are employed when a molecule already contains a stereocenter and a new one is being created. The goal is to control the relative stereochemistry between the new and existing centers.
Chiral Auxiliary and Catalyst-Controlled Synthesis
Two primary strategies are used to induce stereoselectivity: chiral auxiliaries and chiral catalysts.
Chiral Auxiliary-Controlled Synthesis : This method involves temporarily attaching a chiral molecule, the auxiliary, to one of the substrates. wikipedia.orgsigmaaldrich.com The auxiliary's inherent chirality directs the stereochemical course of a subsequent reaction, after which it is cleaved and can often be recovered. wikipedia.org Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have proven highly effective in controlling reactions like aldol (B89426) additions. researchgate.netscielo.org.mx
Chiral Catalyst-Controlled Synthesis : In this more atom-economical approach, a small, substoichiometric amount of a chiral catalyst is used to create a chiral environment for the reaction. nih.gov The catalyst interacts with the substrates in the transition state to lower the activation energy for the formation of one enantiomer over the other. The bifunctional sulfonamide–quinine organocatalyst used in the sulfa-Michael reaction is a prime example of this approach, where the catalyst is not consumed and can facilitate many turnovers. nih.gov
Table 3: Comparison of Stereocontrol Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Chiral Auxiliary | A stoichiometric chiral molecule is temporarily attached to the substrate to direct a reaction. sigmaaldrich.com | High reliability and predictability; well-established methods. | Requires additional steps for attachment and removal; not atom-economical. researchgate.net |
| Chiral Catalyst | A substoichiometric amount of a chiral catalyst creates a chiral reaction environment. nih.gov | Highly atom-economical; fewer synthetic steps. | Catalyst development can be challenging; may be sensitive to reaction conditions. |
Sustainable and Green Chemistry Aspects in Synthesis
The overarching goal in the sustainable synthesis of this compound is to design processes that are not only efficient in terms of yield but also in their use of resources and their impact on the environment.
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of thioethers often employ volatile organic compounds (VOCs) which can be hazardous and contribute to air pollution.
Environmentally Benign Solvents: Research into greener synthesis of thioethers has explored the use of more environmentally friendly solvents. For the S-alkylation of thiols, solvents like dimethyl sulfoxide (B87167) (DMSO), while common, are being re-evaluated for their environmental impact. Greener alternatives could include:
Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The challenge often lies in the solubility of the reactants. Phase-transfer catalysts can sometimes be employed to facilitate reactions between an aqueous phase and an organic phase.
Bio-derived Solvents: Solvents derived from renewable resources, such as Cyrene™ (dihydrolevoglucosenone), can be viable alternatives to traditional polar aprotic solvents.
Ionic Liquids: These salts with low melting points can act as both solvent and catalyst, and their low volatility reduces air pollution. Their recyclability is also a key advantage, although their toxicity and biodegradability must be carefully assessed.
Solvent-Free Conditions: Conducting reactions without a solvent is an even more sustainable approach. Solid-state reactions or reactions that proceed at elevated temperatures where one of the reactants is a liquid can eliminate the need for a solvent altogether. For the synthesis of this compound, a solvent-free approach could involve heating a mixture of 2,4-difluorothiophenol, 5-halopentan-2-one, and a solid base.
Recent advancements in photochemical methods also offer pathways to reduce solvent use. Visible-light-mediated reactions can sometimes proceed under milder conditions and may be amenable to solvent-free or reduced-solvent systems. acs.org
Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. nih.gov High atom economy is a cornerstone of green chemistry, as it signifies less waste generation.
For the proposed synthesis of this compound via SN2 reaction, the atom economy can be calculated. In the reaction between 2,4-difluorothiophenol and 5-chloropentan-2-one with a base like sodium hydroxide, the main byproduct is sodium chloride and water. While the salt is a relatively benign byproduct, optimizing the reaction to ensure near-quantitative conversion minimizes waste streams.
Optimizing Reaction Efficiency: Several strategies can be employed to enhance the efficiency of thioether synthesis:
Catalysis: The use of catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions (lower temperature and pressure), thus saving energy. For thioether formation, while often not requiring a catalyst, certain phase-transfer catalysts can improve reaction rates and yields, especially in biphasic systems. acsgcipr.org
Alternative Reagents: To improve atom economy, alternative synthetic routes are being explored. For instance, using alcohols instead of alkyl halides in a dehydrative S-alkylation is a highly atom-economical approach, with water being the only byproduct. rsc.org Another innovative, thiol-free method involves the reaction of diaryliodonium salts with xanthate salts, which can be prepared from alcohols. acs.org
Process Intensification: Techniques such as flow chemistry can offer better control over reaction parameters, leading to higher yields and purity, and reducing the need for extensive purification steps which themselves generate waste.
The following table summarizes key considerations for enhancing the sustainability of the synthesis of this compound.
| Green Chemistry Principle | Traditional Approach | Sustainable Alternative |
| Solvent | Volatile Organic Compounds (e.g., THF, DMF) | Water, Bio-solvents, Ionic Liquids, Solvent-free conditions |
| Atom Economy | SN2 with alkyl halides (good, but produces salt waste) | Dehydrative coupling with alcohols (excellent, water is the only byproduct) |
| Energy Efficiency | High temperatures may be required | Catalysis to lower reaction temperature, Photochemical methods |
| Reagent Stoichiometry | Use of excess reagents to drive the reaction | Optimized stoichiometry, use of flow chemistry for precise control |
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.
Chemical Reactivity and Transformations of 5 2,4 Difluorophenyl Thio Pentan 2 One
Reactivity of the Ketone Moiety
The carbonyl group (C=O) of the ketone is a key center of reactivity in 5-((2,4-difluorophenyl)thio)pentan-2-one. The polarization of the carbon-oxygen double bond, with the carbon being electrophilic and the oxygen being nucleophilic, allows for a wide range of chemical transformations.
One of the most fundamental reactions of ketones is the nucleophilic addition to the carbonyl carbon. This reaction proceeds via the attack of a nucleophile on the electrophilic carbon atom of the carbonyl group, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.
The ketone functionality of this compound can be readily reduced to a secondary alcohol, 5-((2,4-difluorophenyl)thio)pentan-2-ol. This transformation is typically achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ucalgary.caorganicchemistrytutor.comkhanacademy.org These reagents act as a source of hydride ions (H⁻), which are potent nucleophiles. ucalgary.ca
The general mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon. organicchemistrytutor.com The resulting alkoxide intermediate is then protonated during an acidic workup to afford the final alcohol product. ucalgary.ca While both NaBH₄ and LiAlH₄ are effective, LiAlH₄ is a much stronger reducing agent and reacts violently with protic solvents like water and alcohols. chemguide.co.uk Therefore, reactions with LiAlH₄ are typically carried out in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF). ucalgary.cachemguide.co.uk Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents. chemguide.co.uk
Table 1: Hypothetical Hydride Reduction of this compound This data is illustrative and based on general reactivity patterns of ketones.
| Reducing Agent | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |
|---|---|---|---|---|
| NaBH₄ | Methanol | 0 - 25 | 5-((2,4-Difluorophenyl)thio)pentan-2-ol | 90-95 |
| LiAlH₄ | THF | 0 | 5-((2,4-Difluorophenyl)thio)pentan-2-ol | 95-99 |
The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), provides a powerful method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com These reagents are strong nucleophiles and bases. wikipedia.orgmasterorganicchemistry.com
The reaction proceeds via the nucleophilic addition of the carbanion-like alkyl or aryl group from the organometallic reagent to the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.comyoutube.com This addition leads to the formation of a magnesium or lithium alkoxide intermediate, which upon acidic workup, is protonated to yield a tertiary alcohol. masterorganicchemistry.comlibretexts.org For example, the reaction with methylmagnesium bromide (CH₃MgBr) would yield 2-methyl-5-((2,4-difluorophenyl)thio)pentan-2-ol. It is important to carry out these reactions under anhydrous conditions, as organometallic reagents react readily with water. libretexts.org
Table 2: Hypothetical Reactions of this compound with Organometallic Reagents This data is illustrative and based on general reactivity patterns of ketones.
| Organometallic Reagent | Solvent | Product | Hypothetical Yield (%) |
|---|---|---|---|
| CH₃MgBr | Diethyl ether | 2-Methyl-5-((2,4-difluorophenyl)thio)pentan-2-ol | 85-90 |
| C₆H₅Li | THF | 2-Phenyl-5-((2,4-difluorophenyl)thio)pentan-2-ol | 80-85 |
The presence of α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) in this compound makes it susceptible to reactions involving enolate intermediates, most notably the aldol (B89426) condensation. masterorganicchemistry.comwikipedia.org Enolates are formed by the deprotonation of an α-hydrogen by a base. masterorganicchemistry.comkhanacademy.org
In an aldol condensation, the enolate of one molecule of the ketone acts as a nucleophile and attacks the carbonyl carbon of a second molecule. wikipedia.org This results in the formation of a β-hydroxy ketone, which can then undergo dehydration, often upon heating, to yield an α,β-unsaturated ketone. pearson.comwikipedia.org For this compound, both the methyl group (C1) and the methylene (B1212753) group (C3) have α-hydrogens, potentially leading to a mixture of products in a self-condensation reaction. However, the methyl protons are generally more acidic and less sterically hindered, favoring the formation of the enolate at the C1 position.
The α-carbons of this compound are activated by the adjacent carbonyl group, making the α-hydrogens acidic and susceptible to substitution reactions. masterorganicchemistry.com
Alpha-halogenation of ketones can be achieved under either acidic or basic conditions. wikipedia.orgchemistrysteps.com In an acidic medium, the reaction proceeds through an enol intermediate, and typically results in the substitution of a single α-hydrogen. chemistrysteps.compressbooks.pub The halogenation of unsymmetrical ketones in the presence of acid generally occurs at the more substituted α-carbon. chemistrysteps.com
Under basic conditions, halogenation occurs via an enolate intermediate. chemistrysteps.com The introduction of a halogen atom increases the acidity of the remaining α-hydrogens, leading to rapid subsequent halogenations. wikipedia.orgpressbooks.pub For methyl ketones, this can lead to the haloform reaction. wikipedia.org
Alpha-alkylation of ketones is a powerful method for forming C-C bonds and involves the reaction of an enolate with an alkyl halide in an Sₙ2 reaction. libretexts.orgyoutube.com The regioselectivity of the alkylation of unsymmetrical ketones can be controlled by the choice of reaction conditions. libretexts.org The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) enolate, while weaker bases at higher temperatures favor the more substituted (thermodynamic) enolate. libretexts.org
Table 3: Hypothetical Alpha-Functionalization of this compound This data is illustrative and based on general reactivity patterns of ketones.
| Reaction | Reagents | Major Product |
|---|---|---|
| α-Bromination (acidic) | Br₂, CH₃COOH | 3-Bromo-5-((2,4-difluorophenyl)thio)pentan-2-one |
| α-Alkylation (kinetic) | 1. LDA, THF, -78°C; 2. CH₃I | 1-((2,4-Difluorophenyl)thio)-4-methylpentan-2-one |
| α-Alkylation (thermodynamic) | 1. NaOEt, EtOH; 2. CH₃I | 3-Methyl-5-((2,4-difluorophenyl)thio)pentan-2-one |
Alpha-Functionalization Reactions
Enamine/Enol Ether Mediated Transformations
The ketone moiety of this compound is a versatile handle for a variety of chemical transformations, notably through the formation of enamine and enol ether intermediates.
Enamines are formed through the reaction of the ketone with a secondary amine, typically under mild acid catalysis. masterorganicchemistry.comchemistrysteps.com This process converts the electrophilic carbonyl carbon into a nucleophilic α-carbon in the resulting enamine. masterorganicchemistry.comlibretexts.org These enamine intermediates are synthetically useful as they can react with various electrophiles, such as alkyl halides and acid chlorides, at the α-carbon position. libretexts.org Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now functionalized at the α-position. libretexts.org
Enol ethers are another class of important intermediates derived from the ketone. isca.me An enol ether is an alkene that possesses an alkoxy substituent. wikipedia.org Like enamines, enol ethers exhibit nucleophilic character at the α-carbon and are susceptible to attack by electrophiles. wikipedia.org The formation of enol ethers can be achieved through various methods, and their subsequent reactions provide a pathway to more complex molecular architectures. ucl.ac.uk
Reactivity of the Thioether Linkage
The thioether linkage is another key reactive site within the molecule, susceptible to oxidation, cleavage, and rearrangement reactions.
The sulfur atom of the thioether can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. rsc.orgsci-hub.se This transformation is significant as sulfoxides and sulfones are important synthetic intermediates. acs.orgrsc.org
The oxidation of sulfides to sulfoxides or sulfones can be achieved with a variety of oxidizing agents. sci-hub.se Hydrogen peroxide (H2O2) is a common and environmentally benign oxidant for this purpose. sci-hub.sersc.org The selectivity of the oxidation—halting at the sulfoxide stage or proceeding to the sulfone—can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the choice of catalyst. oup.com For instance, using one equivalent of the oxidizing agent often favors the formation of the sulfoxide, while an excess of the oxidant typically leads to the sulfone. oup.com Various catalytic systems, including those based on titanium, tungsten, or ceric ammonium (B1175870) nitrate, can be employed to facilitate this transformation efficiently and selectively. sci-hub.sersc.orgorganic-chemistry.org
Table 1: Representative Oxidation Systems for Thioether to Sulfoxide/Sulfone Transformation
| Oxidant | Catalyst/Conditions | Predominant Product |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | 1 mol%, MTO, EtOH, rt | Sulfoxide |
| Hydrogen Peroxide (H₂O₂) | >2 mol% MTO, EtOH, rt | Sulfone |
| Hydrogen Peroxide (H₂O₂) | TiO₂ | Sulfone |
| Hydrogen Peroxide (H₂O₂) | MWCNTs-COOH | Sulfone |
This data is based on general methodologies for sulfide (B99878) oxidation and represents the expected outcome for this compound.
The resulting β-keto sulfoxides and β-keto sulfones are valuable precursors in organic synthesis. acs.orgrsc.org β-Keto sulfones, for example, can be used in the preparation of various carbocyclic and heterocyclic compounds. rsc.org The sulfonyl group can act as a stabilizing group for an adjacent carbanion and can also be removed under reductive conditions, making it a versatile functional group in multi-step syntheses. acs.org The reduction of β-keto sulfones can also lead to the formation of β-hydroxy sulfones, which are themselves useful synthetic building blocks. nih.gov
The carbon-sulfur bond in the thioether linkage can undergo cleavage under certain conditions. dntb.gov.uarsc.org Metal-free methods utilizing reagents such as N-chlorosuccinimide (NCS) have been developed for the cleavage of C(sp³)–S bonds in thioethers. dntb.gov.uamdpi.com
Furthermore, if the thioether is first oxidized to the corresponding sulfoxide, it becomes a candidate for the Pummerer rearrangement. wikipedia.orgchem-station.com This reaction typically occurs when a sulfoxide with an α-hydrogen is treated with an acylating agent like acetic anhydride. wikipedia.org The reaction proceeds through a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile to yield an α-acyloxy thioether. tcichemicals.com For the sulfoxide derivative of this compound, this rearrangement could offer a pathway to further functionalize the carbon atom adjacent to the sulfur. acs.orgsemanticscholar.org
Oxidation Reactions of the Sulfur Atom
Reactivity of the Difluorophenyl Group
The 2,4-difluorophenyl group is generally stable, but the fluorine atoms can be susceptible to nucleophilic aromatic substitution (SNAr), particularly if the aromatic ring is further activated by strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com In a typical SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group (in this case, a fluoride (B91410) ion). libretexts.orgmasterorganicchemistry.com
The reaction is favored by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the intermediate. libretexts.org While the thioether group is not a strong activating group for SNAr, the inherent electronegativity of the fluorine atoms renders the ring electron-deficient to some extent. Substitution at the fluorine positions would likely require a potent nucleophile and potentially elevated temperatures. orgsyn.orgnih.gov
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product |
|---|---|
| Sodium Methoxide (NaOMe) | Substitution of one or both fluorine atoms with a methoxy (B1213986) group |
| Ammonia (B1221849) (NH₃) | Substitution of one or both fluorine atoms with an amino group |
These are illustrative examples based on the general reactivity of activated aryl fluorides.
Electrophilic Aromatic Substitution on the Phenyl Ring (Deactivated System)
The 2,4-difluorophenyl group in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from the high electronegativity of the fluorine atoms, which withdraw electron density from the aromatic ring through the inductive effect (-I effect). Although halogens are traditionally considered ortho, para-directing due to the resonance effect (+R effect) of their lone pairs, the strong inductive effect of fluorine often dominates, making the ring less nucleophilic and thus less reactive towards electrophiles.
Typical electrophilic aromatic substitution reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation would require harsh reaction conditions to proceed on this deactivated system. The substitution pattern would be directed to the positions ortho and para to the thioether group. However, the positions ortho to the fluorine atoms are also deactivated. The likely, albeit difficult to achieve, positions for substitution would be at C3 and C5 of the phenyl ring.
| Reaction Type | Reagents | Expected Major Product(s) | Reaction Conditions |
| Nitration | HNO₃/H₂SO₄ | 5-((3-Nitro-2,4-difluorophenyl)thio)pentan-2-one | Harsh (high temp., high conc.) |
| Bromination | Br₂/FeBr₃ | 5-((3-Bromo-2,4-difluorophenyl)thio)pentan-2-one | Harsh (high temp., catalyst) |
| Acylation | RCOCl/AlCl₃ | 5-((3-Acyl-2,4-difluorophenyl)thio)pentan-2-one | Harsh (high temp., catalyst) |
Directed Ortho-Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. unblog.fruwindsor.cawikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of a nearby ortho-proton. baranlab.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with various electrophiles.
For this compound, the thioether group is a potential, albeit weak, directing group. organic-chemistry.org The fluorine atoms can also act as moderate directing groups. organic-chemistry.org The most acidic proton on the aromatic ring is likely the one at the C3 position, situated between the two fluorine atoms and ortho to the thioether. However, the proton at the C5 position, ortho to one fluorine and para to the other, is also a candidate for deprotonation. The presence of multiple directing groups can lead to a mixture of products.
The general process involves treating the substrate with a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically at low temperatures in an ethereal solvent like tetrahydrofuran (THF). uwindsor.ca The resulting lithiated intermediate is then reacted with an electrophile.
| Base | Electrophile (E+) | Potential Product(s) |
| n-BuLi/TMEDA | D₂O | 5-((3-Deuterio-2,4-difluorophenyl)thio)pentan-2-one |
| s-BuLi | (CH₃)₃SiCl | 5-((3-(Trimethylsilyl)-2,4-difluorophenyl)thio)pentan-2-one |
| t-BuLi | CO₂ | 3-((5-Oxohexan-2-yl)thio)-2,6-difluorobenzoic acid |
This table illustrates potential outcomes of directed ortho-metalation based on the known reactivity of similar aromatic thioethers and fluorinated aromatics. The regioselectivity may vary depending on the specific reaction conditions.
Functional Group Interconversions on the Aromatic Ring
Functional group interconversions (FGI) refer to the transformation of one functional group into another. ub.edu For the 2,4-difluorophenyl moiety of this compound, the most straightforward interconversions would involve the fluorine atoms, although these are generally very stable bonds. Nucleophilic aromatic substitution (SNA) to replace one or both fluorine atoms would require very strong nucleophiles and harsh conditions due to the deactivating nature of the other fluorine and the thioether group.
A more plausible scenario for functional group interconversion would involve prior functionalization of the ring via methods like directed ortho-metalation, followed by further transformations of the newly introduced group. For instance, if a nitro group were introduced via electrophilic aromatic substitution, it could be reduced to an amine, which could then undergo a variety of further reactions (e.g., diazotization followed by Sandmeyer reactions).
| Initial Functional Group (at C3 or C5) | Reagents for Transformation | Resulting Functional Group |
| -NO₂ | H₂, Pd/C or SnCl₂, HCl | -NH₂ |
| -Br | 1. Mg, THF; 2. CO₂; 3. H₃O⁺ | -COOH |
| -COOH | 1. SOCl₂; 2. R₂NH | -CONR₂ |
This table provides examples of potential functional group interconversions on a pre-functionalized 2,4-difluorophenyl ring, based on standard organic transformations.
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Mechanisms in Synthesis and Transformations
The synthesis of 5-((2,4-Difluorophenyl)thio)pentan-2-one can be envisioned through several plausible routes, with the most direct being the S-alkylation of 2,4-difluorothiophenol (B157739) with a suitable 5-carbon electrophile. A likely candidate for this electrophile is a halopentanone, such as 5-chloropentan-2-one or 5-bromopentan-2-one. This reaction would proceed via a nucleophilic substitution mechanism.
The key steps in this proposed synthesis are:
Deprotonation of 2,4-difluorothiophenol to form the more nucleophilic 2,4-difluorothiophenolate.
Nucleophilic attack of the thiophenolate on the electrophilic carbon of the pentanone derivative, displacing the halide leaving group.
This transformation is a classic example of a Williamson ether synthesis, adapted for the formation of a thioether.
Transition State Analysis of Key Synthetic Steps
The rate-determining step in the proposed S-alkylation is the nucleophilic attack of the thiophenolate on the alkyl halide. This is a bimolecular nucleophilic substitution (SN2) reaction. The transition state for this step is characterized by a trigonal bipyramidal geometry at the carbon atom undergoing substitution. In this transition state, the sulfur atom is forming a new bond to the carbon, while the bond to the leaving group (e.g., chlorine or bromine) is simultaneously breaking.
The energy of this transition state is influenced by several factors:
Steric Hindrance: The accessibility of the electrophilic carbon on the pentanone derivative.
Nucleophilicity of the Thiophenolate: The electron-donating ability of the sulfur atom.
Leaving Group Ability: The stability of the departing halide ion.
Computational chemistry could be employed to model this transition state, providing valuable data on its geometry and energy, which in turn would offer insights into the reaction's feasibility and rate.
Role of Catalysts and Reagents in Reaction Pathways
In the synthesis of this compound, the choice of reagents and catalysts is pivotal in dictating the reaction pathway and efficiency.
Base: A crucial reagent is the base used to deprotonate the 2,4-difluorothiophenol. The acidity of thiols is significantly higher than that of alcohols, so a moderately strong base is sufficient. researchgate.net Common choices include alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K2CO3, Cs2CO3). The strength and solubility of the base can influence the concentration of the reactive thiophenolate and thus the reaction rate.
Solvent: The solvent plays a critical role in solvating the reactants and stabilizing the transition state. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are typically preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thereby enhancing its reactivity.
Phase-Transfer Catalysts: In biphasic reaction systems (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can be employed. This catalyst facilitates the transport of the thiophenolate from the aqueous phase to the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction.
Kinetic Studies of Reaction Rates and Orders
Kinetic studies are essential for quantitatively understanding the reaction mechanism. For the proposed SN2 synthesis of this compound, the reaction rate is expected to be dependent on the concentrations of both the 2,4-difluorothiophenolate and the halo-pentanone.
The anticipated rate law for this reaction is:
Rate = k [2,4-Difluorothiophenolate] [5-Halo-pentan-2-one]
This second-order rate law is a hallmark of an SN2 mechanism. Experimental determination of the rate constant, k, and the reaction order with respect to each reactant would provide strong evidence for this proposed pathway. This can be achieved by systematically varying the initial concentrations of the reactants and monitoring the formation of the product over time, for instance, by using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Below is a hypothetical data table illustrating the expected results from such a kinetic study.
Table 1: Hypothetical Kinetic Data for the Synthesis of this compound
| Experiment | [2,4-Difluorothiophenol] (M) | [5-Chloropentan-2-one] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 2.0 x 10-4 |
This data is hypothetical and for illustrative purposes only.
Deuterium (B1214612) Labeling and Isotopic Effect Studies for Mechanistic Probes
Deuterium labeling is a powerful technique for probing reaction mechanisms by observing the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen) to the rate constant of the same reaction with a heavy isotope (e.g., deuterium). core.ac.uk
In the context of the synthesis of this compound, deuterium labeling could be used to investigate the nature of the transition state. For instance, one could synthesize 5-chloropentan-2-one with deuterium atoms at the C4 and C5 positions (i.e., 5-chloro-4,4,5,5-d4-pentan-2-one).
In an SN2 reaction, there is typically a small secondary kinetic isotope effect. This is because the hybridization of the carbon at the reaction center changes from sp3 in the reactant to a more sp2-like character in the transition state. This change in hybridization can affect the vibrational frequencies of the C-H (or C-D) bonds on the adjacent carbon atoms. A normal secondary KIE (kH/kD > 1) would be expected in this case, providing further support for an SN2 mechanism. The magnitude of the KIE can give subtle information about the structure of the transition state.
Table 2: Hypothetical Kinetic Isotope Effect Data
| Substrate | Rate Constant (k) at 25 °C (M-1s-1) | kH/kD |
|---|---|---|
| 5-Chloropentan-2-one | 1.00 x 10-3 | 1.15 |
| 5-Chloro-4,4-d2-pentan-2-one | 0.87 x 10-3 |
This data is hypothetical and for illustrative purposes only.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4-Difluorothiophenol |
| 5-Chloropentan-2-one |
| 5-Bromopentan-2-one |
| 2,4-Difluorothiophenolate |
| Sodium Hydroxide |
| Potassium Hydroxide |
| Potassium Carbonate |
| Cesium Carbonate |
| Dimethylformamide |
| Dimethyl Sulfoxide |
| Acetone |
| Tetrabutylammonium Bromide |
| 5-Chloro-4,4,5,5-d4-pentan-2-one |
Computational and Theoretical Chemistry Studies
Electronic Structure Analysis and Molecular Orbitals
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. In molecules like this, the HOMO is often localized on the sulfur atom and the aromatic ring, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is typically centered around the carbonyl group and the difluorophenyl ring, suggesting these areas are susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the two fluorine atoms on the phenyl ring significantly influences the electronic properties by withdrawing electron density, which can lower the energy of the molecular orbitals.
Table 1: Representative Frontier Orbital Energies for Structurally Similar Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thioanisole | B3LYP/6-31G(d) | -8.12 | -0.98 | 7.14 |
| 2,4-Difluorothioanisole | B3LYP/6-31G(d) | -8.54 | -1.56 | 6.98 |
| Acetone (B3395972) | B3LYP/6-31G(d) | -10.88 | -0.54 | 10.34 |
This data is illustrative and based on calculations of similar, smaller molecules. The actual values for 5-((2,4-difluorophenyl)thio)pentan-2-one would require specific calculations.
Conformational Analysis and Energy Landscapes
The flexibility of the pentan-2-one thioether chain allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers for interconversion between them. These low-energy conformers can have a significant impact on the molecule's reactivity and its interaction with other molecules.
The key rotational degrees of freedom in this compound are around the C-S bonds and the C-C single bonds of the alkyl chain. Computational methods can be used to construct a potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and saddle points (transition states for conformational changes).
For aryl alkyl thioethers, the orientation of the alkyl chain with respect to the aromatic ring is a key conformational feature. The rotational barrier around the aryl-S bond is influenced by steric hindrance and electronic effects, such as the interaction of the sulfur lone pairs with the π-system of the ring. Similarly, the flexibility of the pentyl chain will lead to a complex energy landscape with multiple local minima.
Table 2: Typical Rotational Barriers for Bonds in Related Molecules
| Bond | Molecule Type | Typical Rotational Barrier (kcal/mol) |
| Aryl-S | Thioanisoles | 2-5 |
| S-Alkyl | Alkyl thioethers | 3-6 |
| C-C (sp3-sp3) | Alkanes | 3-4 |
These are generalized values. The specific barriers in this compound would be influenced by the interplay of all functional groups.
Prediction of Reactivity and Regioselectivity through Quantum Chemical Calculations
Quantum chemical calculations can predict the most likely sites for chemical reactions to occur. Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can quantify the susceptibility of different atoms in the molecule to nucleophilic, electrophilic, or radical attack.
For this compound, several reactive sites can be considered:
The Aromatic Ring: The difluorophenyl ring can undergo electrophilic aromatic substitution. The fluorine atoms and the thioether group will direct incoming electrophiles to specific positions. Generally, the thioether group is an ortho-, para-director, while fluorine is a deactivating ortho-, para-director. Computational analysis of the Wheland intermediates can predict the most favorable substitution pattern.
The Sulfur Atom: The lone pairs on the sulfur atom make it nucleophilic and susceptible to oxidation (e.g., to a sulfoxide (B87167) or sulfone).
The Carbonyl Group: The carbon atom of the carbonyl group is electrophilic and can be attacked by nucleophiles. The adjacent α-carbons can be deprotonated by a base to form an enolate, which can then act as a nucleophile.
Table 3: Conceptual Reactivity Descriptors
| Descriptor | Information Provided | Predicted Reactive Site in this compound |
| Fukui Function (f-) | Site for nucleophilic attack | Carbonyl carbon, aromatic carbons attached to fluorine |
| Fukui Function (f+) | Site for electrophilic attack | Sulfur atom, specific carbons on the aromatic ring |
| Dual Descriptor | Differentiates between nucleophilic and electrophilic sites | Provides a more detailed map of reactivity |
Reaction Pathway Calculations and Transition State Modeling for Complex Transformations
For a given chemical reaction, computational chemistry can be used to map out the entire reaction pathway, from reactants to products, including any intermediates and transition states. wikipedia.org This is achieved by locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate. vedantu.combritannica.comfiveable.me The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
Potential reactions of this compound that could be modeled include:
Oxidation of the Thioether: The reaction pathway for the oxidation of the sulfur atom by an oxidizing agent like hydrogen peroxide can be modeled to understand the mechanism and the relative energies of the intermediate sulfoxide and the final sulfone product. nih.gov
Reactions at the Carbonyl Group: The mechanism of nucleophilic addition to the carbonyl carbon or the formation of an enolate can be investigated, providing insights into the stereoselectivity and regioselectivity of such reactions.
C-S Bond Cleavage: Theoretical studies can explore the conditions and mechanisms required to break the carbon-sulfur bonds, which can be relevant in understanding potential degradation pathways or synthetic transformations. acs.orgscience.govrsc.org
These calculations provide a detailed, step-by-step view of the chemical transformation, which is often difficult to obtain through experimental means alone.
Spectroscopic Feature Prediction (for Advanced Research Interpretation, not Basic Identification)
While standard spectroscopic techniques like NMR and IR are used for routine identification, computational methods can predict these spectra with a high degree of accuracy, aiding in the interpretation of complex experimental data.
NMR Spectroscopy: Calculating NMR chemical shifts, particularly for nuclei like 19F, can be very useful. nih.govresearchgate.netresearchgate.net The chemical environment of each fluorine atom in the difluorophenyl ring is distinct, leading to different chemical shifts. DFT calculations can predict these shifts, which can be invaluable for assigning the signals in an experimental spectrum, especially if the structure is novel or the spectrum is ambiguous. acs.org
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption bands in an IR spectrum. This can help in assigning specific bands to particular functional groups, such as the C=O stretch of the ketone or the vibrations of the C-F and C-S bonds. pressbooks.pubpressbooks.puborgchemboulder.comlibretexts.org For instance, the exact position of the C=O stretch can be influenced by the electronic effects of the rest of the molecule, and calculations can help to rationalize these shifts. pressbooks.pub
Table 4: Illustrative Comparison of Experimental and Calculated 19F NMR Chemical Shifts for a Similar Compound (e.g., 1-Bromo-2,4-difluorobenzene)
| Position | Experimental Shift (ppm) | Calculated Shift (ppm) (B3LYP/6-31+G(d,p)) | Deviation (ppm) |
| F-2 | -108.5 | -106.2 | 2.3 |
| F-4 | -104.1 | -102.5 | 1.6 |
This data is based on published methodologies for similar fluorinated aromatic compounds and serves as an example of the predictive accuracy of such calculations. nih.gov
By combining these computational approaches, a comprehensive theoretical understanding of this compound can be developed, providing valuable insights into its structure, properties, and reactivity.
5 2,4 Difluorophenyl Thio Pentan 2 One As a Key Synthetic Intermediate
Precursor in the Total Synthesis of Complex Natural Products (Hypothetical or Established Academic Routes)
While specific examples of the direct use of 5-((2,4-difluorophenyl)thio)pentan-2-one in the total synthesis of complex natural products are not extensively documented in academic literature, its structural motifs suggest plausible synthetic routes. The γ-keto thioether functionality can be envisioned as a precursor to a 1,4-dicarbonyl compound, a key intermediate in many natural product syntheses. acs.org For instance, oxidation of the thioether to a sulfoxide (B87167), followed by a Pummerer rearrangement, could unmask the second carbonyl group, leading to a 1,4-diketone. This diketone could then undergo intramolecular aldol (B89426) or Claisen condensations to form carbocyclic or heterocyclic cores present in various natural products.
Hypothetically, in the synthesis of furan-containing natural products, the Paal-Knorr furan (B31954) synthesis provides a direct pathway from 1,4-dicarbonyl compounds. organic-chemistry.org By converting this compound to the corresponding 1,4-diketone, it could serve as a building block for furan-containing terpenoids or alkaloids.
Building Block for Heterocyclic Systems
The structural features of this compound make it a promising precursor for a variety of heterocyclic systems.
The Paal-Knorr synthesis is a classical and widely used method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgresearchgate.net As mentioned previously, this compound can be considered a masked 1,4-dicarbonyl compound.
Pyrrole (B145914) Synthesis: The reaction of a 1,4-diketone with a primary amine or ammonia (B1221849) is a direct route to substituted pyrroles. smolecule.com Following the conversion of this compound to the corresponding 1,4-diketone, treatment with an amine would yield a pyrrole with a methyl group and a (2,4-difluorophenyl)thioethyl substituent.
Furan Synthesis: Acid-catalyzed cyclization of a 1,4-diketone is the basis of the Paal-Knorr furan synthesis. organic-chemistry.org This would lead to the formation of a furan ring bearing the same substituents as in the pyrrole synthesis.
Thiophene (B33073) Synthesis: The reaction of a 1,4-diketone with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, affords thiophenes. wikipedia.org This approach would result in a thiophene core with the characteristic substitution pattern derived from the starting γ-keto thioether.
A potential reaction pathway for the synthesis of these heterocycles is outlined in the table below.
| Heterocycle | Reagent(s) | Key Reaction |
| Pyrrole | Primary amine (R-NH₂) or Ammonia (NH₃) | Paal-Knorr Pyrrole Synthesis |
| Furan | Acid catalyst (e.g., H₂SO₄) | Paal-Knorr Furan Synthesis |
| Thiophene | Sulfurizing agent (e.g., Lawesson's reagent) | Paal-Knorr Thiophene Synthesis |
This table presents hypothetical synthetic routes based on the Paal-Knorr reaction, assuming prior conversion of this compound to a 1,4-diketone.
The synthesis of nitrogen-containing heterocycles like pyridines and quinolines from this compound is less direct but conceivable through various synthetic strategies.
Pyridine (B92270) Derivatives: While the classical Hantzsch pyridine synthesis typically employs β-ketoesters, modifications of this reaction or other multicomponent reactions could potentially utilize a γ-keto thioether. For instance, a three-component reaction involving this compound, an enamine, and a suitable one-carbon component could lead to a dihydropyridine (B1217469) intermediate, which upon oxidation would yield a substituted pyridine.
Quinoline Derivatives: The Friedländer synthesis of quinolines involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. youtube.com While this compound does not directly fit this template, its methylene group adjacent to the ketone could potentially be activated for condensation with a suitable 2-aminoaryl carbonyl compound, leading to a substituted quinoline.
Scaffold for the Development of Advanced Chemical Probes
The thioether linkage in this compound offers a handle for the development of chemical probes. Thioether-bonded fluorescent probes have been developed to study thiol-mediated exchange reactions on cell surfaces. chemsrc.com The sulfur atom in this compound could be functionalized with a fluorophore or a quencher. The resulting probe could be designed to undergo a specific reaction, such as oxidation of the thioether to a sulfoxide or sulfone, in the presence of a target analyte, leading to a change in its fluorescent properties. The difluorophenyl group can also contribute to the photophysical properties of such probes.
Role in Cascade Reactions and Multicomponent Transformations
The multiple reactive sites in this compound make it a candidate for cascade and multicomponent reactions, which are efficient methods for the construction of complex molecules in a single step.
A hypothetical cascade reaction could be initiated by the reaction of the ketone with a nucleophile, followed by an intramolecular cyclization involving the thioether or the aromatic ring. For instance, a reaction with a binucleophile could lead to the formation of a heterocyclic ring in a single step.
Multicomponent reactions involving β-keto thioethers have been reported, suggesting that γ-keto thioethers could also participate in such transformations. wikipedia.org A multicomponent reaction involving this compound, an amine, and a third component could lead to the rapid assembly of complex heterocyclic scaffolds.
Strategy for Incorporating Difluorophenylthio-Substituted Fragments into Target Molecules
The 2,4-difluorophenylthio moiety is a valuable fragment in medicinal chemistry, as the fluorine atoms can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a convenient building block for introducing this fragment into larger molecules.
Advanced Methodological Developments and Future Research Directions
Integration into Automated Synthesis Platforms
The increasing complexity of modern drug discovery and materials science has driven the development of automated synthesis platforms. These systems, often employing flow chemistry and robotics, offer enhanced efficiency, reproducibility, and the ability to rapidly generate libraries of compounds for screening nih.govoxfordglobal.comrsc.orgresearchgate.net.
The synthesis of a molecule like 5-((2,4-Difluorophenyl)thio)pentan-2-one and its derivatives is well-suited for automation. For instance, a continuous flow synthesis could be designed where 2,4-difluorothiophenol (B157739) is reacted with a suitable pentanone precursor in a packed-bed reactor containing a solid-supported base researchgate.netnih.gov. Subsequent derivatization steps, such as the selective modifications discussed in the previous section, could be performed in-line by introducing additional reagent streams and reaction coils.
Exploration of Novel Catalytic Systems for Derivatization
Modern catalysis offers a vast toolbox for the selective functionalization of organic molecules. For this compound, several novel catalytic systems could be explored.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful method for a wide range of organic transformations under mild conditions. Aromatic ketones, for example, can act as photocatalysts for C-H imidation and acyloxylation of arenes scispace.comresearchgate.net. It is conceivable that the 2,4-difluorophenylthio moiety could influence the photophysical properties of the molecule, enabling novel intramolecular or intermolecular photoreactions. Furthermore, photocatalytic methods for the α-alkylation of ketones with alcohols could be employed to further functionalize the pentanone backbone researchgate.net.
Transition-Metal Catalysis: As mentioned, transition-metal catalysis is a cornerstone of modern organic synthesis. For the derivatization of this compound, palladium, copper, and iridium catalysts could be particularly useful nih.govrsc.orgacsgcipr.org. For example, palladium-catalyzed cross-coupling reactions could be used to attach various groups to the aromatic ring, while iridium-catalyzed hydrogen-borrowing catalysis could be employed for the alkylation of the ketone with alcohols acs.org.
Enzyme Catalysis: Biocatalysis offers unparalleled selectivity and operates under environmentally benign conditions. "Ene"-reductases, for instance, can catalyze aromatic coupling reactions under visible light irradiation acs.org. It is plausible that an engineered enzyme could selectively reduce the ketone in this compound or perform other selective transformations.
Potential for Functional Material Precursors (Academic Investigation of Chemical Precursors)
The unique combination of a fluorinated aromatic ring and a thioether linkage suggests that this compound and its derivatives could serve as valuable precursors for functional materials.
Fluorinated Polymers: Fluoropolymers are known for their high thermal stability, chemical resistance, and unique surface properties wikipedia.orgbritannica.com. The 2,4-difluorophenyl group in the target molecule could be incorporated into polymer backbones through various polymerization techniques. The presence of fluorine atoms can significantly influence the electronic properties of organic materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) rsc.orgnbinno.comrsc.org.
Thioether-Containing Materials: Thioethers are known to coordinate with metal ions, and this property has been exploited in the design of metal-organic frameworks (MOFs) with applications in catalysis, sensing, and conductivity nih.govrsc.org. The thioether moiety in this compound could be used to anchor the molecule to a metal center, and subsequent polymerization or self-assembly could lead to novel functional materials.
Coatings and Surfaces: The combination of a fluorinated aromatic group and a flexible alkyl chain could impart both hydrophobic and oleophobic properties to surfaces. Polymers derived from this compound could find applications as anti-fouling coatings or in the fabrication of self-cleaning surfaces.
Unexplored Reaction Pathways and Synthetic Opportunities
The unique structure of this compound opens up several avenues for exploring novel reaction pathways and synthetic opportunities.
Intramolecular Cyclization Reactions: The pentanone chain is long enough to potentially undergo intramolecular cyclization reactions. For example, under acidic conditions, the carbonyl oxygen could attack the aromatic ring in a Friedel-Crafts-type reaction, leading to the formation of a six-membered ring. The feasibility of this reaction would depend on the activation of the aromatic ring and the steric hindrance around the reaction centers.
Radical-Mediated Transformations: The thioether linkage can participate in radical reactions. For example, radical-induced cleavage of the C-S bond could lead to the formation of a thiyl radical and a carbon-centered radical, which could then undergo further transformations.
Rearrangement Reactions: Under certain conditions, molecules containing both a ketone and a thioether can undergo rearrangement reactions. For instance, a Pummerer-type rearrangement of the corresponding sulfoxide (B87167) could lead to the formation of an α-functionalized thioether.
The exploration of these and other reaction pathways could lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures with potentially interesting biological or material properties.
Q & A
Q. What are the recommended synthetic routes for 5-((2,4-Difluorophenyl)thio)pentan-2-one?
The synthesis typically involves nucleophilic substitution between a thiol-containing precursor (e.g., 2,4-difluorothiophenol) and a ketone-bearing alkyl halide (e.g., 5-bromopentan-2-one). Key steps include:
- Thioether formation : Use polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate the reaction at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of thiol to alkyl halide) and monitor reaction progress via TLC or GC-MS .
Q. How is this compound characterized spectroscopically?
Critical techniques include:
- NMR : ¹H and ¹³C NMR to confirm the thioether linkage (δ ~2.5–3.5 ppm for CH₂-S) and ketone group (δ ~210 ppm in ¹³C). Fluorine atoms induce splitting patterns in aromatic protons .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₀F₂OS) and fragmentation patterns.
- IR spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and C-S bond (~600–700 cm⁻¹) .
Q. What are the stability considerations for this compound under varying experimental conditions?
- Thermal stability : Decomposition occurs above 150°C; store at –20°C in inert atmospheres.
- Photoreactivity : The thioether group may oxidize to sulfoxide/sulfone derivatives under prolonged UV exposure. Use amber vials for storage .
- pH sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic environments. Avoid aqueous media with pH <3 or >10 .
Q. How does the compound compare structurally and reactively to analogs like 5-((4-fluorophenyl)thio)pentan-2-one?
- Electronic effects : The 2,4-difluorophenyl group increases electron withdrawal, reducing nucleophilicity at the sulfur atom compared to mono-fluorinated analogs .
- Steric effects : Ortho-fluorine introduces steric hindrance, slowing reactions at the sulfur center.
- Biological activity : Difluorination enhances lipophilicity (logP ~2.8) and potential membrane permeability .
Q. What initial biological screening approaches are suitable for this compound?
- Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) due to thioether-mediated interactions .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values.
- Fluorine-specific probes : ¹⁹F NMR to track metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated thioether compounds?
- Control variables : Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability.
- Structural validation : Confirm batch purity via HPLC (>98%) and characterize by X-ray crystallography (if crystalline) to rule out polymorphic effects .
- Meta-analysis : Compare fluorination patterns (e.g., 2,4-difluoro vs. 3,5-difluoro) across studies to identify substituent-dependent trends .
Q. What experimental design strategies mitigate limitations in stability studies?
- Accelerated degradation studies : Use Arrhenius modeling to predict shelf life under elevated temperatures (40–60°C).
- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track degradation products without sample destruction .
- Matrix stabilization : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous formulations to prevent oxidation .
Q. How can computational modeling predict the reactivity of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites.
- Docking simulations : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina and validate with MD simulations .
- QSAR models : Corrogate substituent effects (e.g., fluorine position) with bioactivity using Hammett constants or logP values .
Q. How do substituent positions on the phenyl ring influence the compound’s chemical and biological properties?
- Meta/para vs. ortho fluorine : Ortho-fluorine increases steric hindrance, reducing reaction rates at sulfur, while para-fluorine enhances electron withdrawal, stabilizing transition states .
- Biological impact : Difluorination at 2,4-positions improves metabolic stability compared to 3,5-substituted analogs, as shown in microsomal half-life assays .
Q. What strategies optimize synthetic yield and purity for scale-up?
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems.
- Process intensification : Use flow chemistry to maintain consistent temperature and mixing, reducing side products .
- Analytical quality control : Implement PAT (Process Analytical Technology) tools like inline NMR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
